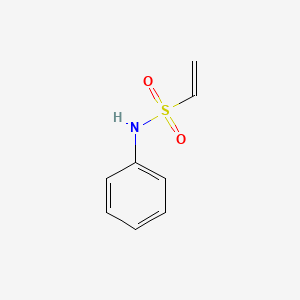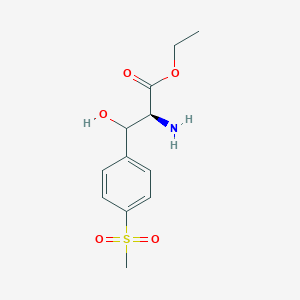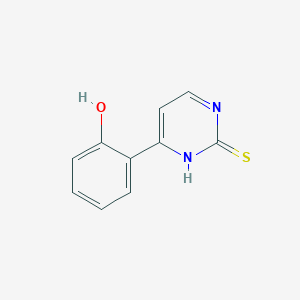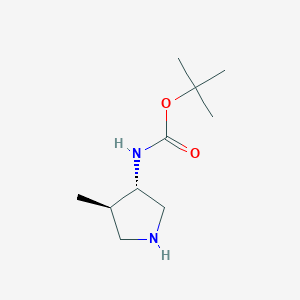![molecular formula C21H16N2O5 B3124643 N-(benzoyloxy)-N-{[4-(4-methylphenoxy)-3-nitrophenyl]methylene}amine CAS No. 320417-23-0](/img/structure/B3124643.png)
N-(benzoyloxy)-N-{[4-(4-methylphenoxy)-3-nitrophenyl]methylene}amine
Vue d'ensemble
Description
N-(benzoyloxy)-N-{[4-(4-methylphenoxy)-3-nitrophenyl]methylene}amine, also known as BON, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BON is a type of Schiff base that is commonly used as a ligand in coordination chemistry, as well as a precursor for the synthesis of other organic compounds.
Applications De Recherche Scientifique
Molecular Structure and Interactions
Molecular Characteristics and Interactions The compound N-(benzoyloxy)-N-{[4-(4-methylphenoxy)-3-nitrophenyl]methylene}amine demonstrates intricate molecular interactions. For instance, a study describes a molecule with a structure consisting of planar six-membered rings, with the nitro O atoms slightly twisted. It emphasizes the presence of extended π-delocalization across the molecule, contributing to a zwitterionic effect in the region. This delocalization is further evidenced by the bond lengths in the phenolate and phenol groups. The molecular structure facilitates strong intermolecular hydrogen bonding, leading to the formation of infinite polymeric chains in a specific crystalline arrangement. The study also mentions computational support for these observations (Hijji et al., 2009).
Catalytic Applications and Synthesis
Graphene-based Catalysts for Nitro Compound Reduction Graphene-based catalysts have been explored extensively for their applications in reducing nitro compounds to amines. These catalysts are preferred for their high catalytic prowess and straightforward work-up process. They are used in various transformations, including the synthesis of drugs, biologically active molecules, pharmaceutical products, and more. The adoption of graphene derivatives in catalyst synthesis enhances the rate of nitro compound reduction significantly (Nasrollahzadeh et al., 2020).
Synthesis of N-(Hydroxy)amide and N-(Hydroxy)thioamide The synthesis of N-(hydroxy)amide-containing pseudopeptides has been achieved through acylation and subsequent deprotection processes. This synthesis allows further elaboration using classic peptide-coupling methods. Moreover, the study also delves into generating N-(hydroxy)thioamides from corresponding N-(benzoyloxy)thioamides, showcasing a versatile approach to introducing N-hydroxyamide or N-(hydroxy)thioamide linkages into pseudopeptide chains without inducing racemization (Wang & Phanstiel, 2000).
Crystallography and Molecular Interactions
Crystal Structure Insights Studies on crystal structure offer insights into molecular arrangement and interactions. For example, an analysis of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile reveals a molecule composed of multiple groups, including methyl, cyano, amino, and nitro groups. The arrangement indicates nearly coplanar groups with the connected benzene ring and a twisted nitro group due to its large volume. In the crystal, molecules are interconnected via N—H···N and C—H···O hydrogen bonds, hinting at a complex interaction network (Zhang, 2013).
Chemical Synthesis and Applications
Innovative Synthesis Methods The realm of chemical synthesis witnesses continuous innovation. For instance, a convenient method has been developed for synthesizing N-hydroxyureas, proving effective even with amino sugars without extensive protecting group chemistry. This method facilitates the synthesis of N-hydroxyureas in good yield and broadens the scope of chemical synthesis (Parrish et al., 2005).
Reductive Amination using Cobalt Oxide Nanoparticles The development of methods for synthesizing and functionalizing amines is crucial, given their extensive use in life science molecules. Research has introduced an expedient reductive amination process leveraging nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This process allows the synthesis of various N-methylated and N-alkylated amines, amino acid derivatives, and drug molecules, marking significant progress in the field (Senthamarai et al., 2018).
Copper Nanoparticles in Catalysis The synthesis and application of copper nanoparticles supported on a Schiff base-Fullerene material have shown promising results in catalyzing the reduction of nitrophenols and organic dyes. This nanocomposite exhibits excellent catalytic efficiency and reusability, highlighting its potential in various catalytic processes (Dayan, 2020).
Propriétés
IUPAC Name |
[(E)-[4-(4-methylphenoxy)-3-nitrophenyl]methylideneamino] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-15-7-10-18(11-8-15)27-20-12-9-16(13-19(20)23(25)26)14-22-28-21(24)17-5-3-2-4-6-17/h2-14H,1H3/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYMXIDQKXCNHY-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=NOC(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=N/OC(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzoyloxy)-N-{[4-(4-methylphenoxy)-3-nitrophenyl]methylene}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea](/img/structure/B3124560.png)
![5-methyl-3-[1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B3124561.png)






![[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B3124618.png)
![4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B3124624.png)
![7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3124626.png)

![6-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3124637.png)
![7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3124647.png)